molecular formula C18H21N3O5S B3650230 N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide

N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide

Cat. No.: B3650230
M. Wt: 391.4 g/mol
InChI Key: NGTMOSHLPNZKQO-UHFFFAOYSA-N
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Description

N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a phenyl ring substituted with a tert-butylamino group and a nitro group, linked to an acetamide moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-18(2,3)20-27(25,26)15-10-8-14(9-11-15)19-17(22)12-13-6-4-5-7-16(13)21(23)24/h4-11,20H,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTMOSHLPNZKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. One common approach is the reaction of 4-nitroaniline with tert-butylamine to form the corresponding sulfonamide, followed by acylation with 2-(2-nitrophenyl)acetyl chloride[_{{{CITATION{{{2{N-(TERT-BUTYLAMINO)(4-NITROPHENYL)-LAMBDA(4)-SULFANYLIDENE ...[{{{CITATION{{{_1{this compound](https://www.benchchem.com/zh/product/b3650230). The reaction conditions require careful control of temperature, solvent choice, and reaction time to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{N-(TERT-BUTYLAMINO)(4-NITROPHENYL)-LAMBDA(4)-SULFANYLIDENE ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and carboxylic acids.

  • Reduction: Production of amines and hydroxylamines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals[_{{{CITATION{{{_2{N-(TERT-BUTYLAMINO)(4-NITROPHENYL)-LAMBDA(4)-SULFANYLIDENE ....

Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

  • N-[(tert-butylamino)(4-nitrophenyl)-lambda(4)-sulfanylidene]benzenesulfonamide

  • N-(2,4-difluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

Uniqueness: N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide
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N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide

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